2-Bromo-4-(cyclohexyloxy)-1-methylbenzene
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Overview
Description
2-Bromo-4-(cyclohexyloxy)-1-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom at the second position, a cyclohexyloxy group at the fourth position, and a methyl group at the first position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(cyclohexyloxy)-1-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclohexyloxy)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: 4-(Cyclohexyloxy)-1-methylphenol, 4-(Cyclohexyloxy)-1-methylbenzylamine.
Oxidation: 2-Bromo-4-(cyclohexyloxy)benzoic acid.
Reduction: 4-(Cyclohexyloxy)-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-(cyclohexyloxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-4-methylbenzoic acid
- 2-Bromo-4-(methoxy)-1-methylbenzene
Uniqueness
2-Bromo-4-(cyclohexyloxy)-1-methylbenzene is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H17BrO |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-4-cyclohexyloxy-1-methylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI Key |
SODSIXCESQOEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCCC2)Br |
Origin of Product |
United States |
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